Home > Products > Screening Compounds P55098 > N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline -

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

Catalog Number: EVT-4371214
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Volasertib (I)

    Compound Description: Volasertib (I) is a Polo-like kinase 1 (Plk1) inhibitor currently under investigation for its potential use as an anticancer agent. []

    Relevance: Although not explicitly mentioned, Volasertib shares a key structural feature with N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline: the presence of a piperazine ring. Examining Volasertib's structure and properties could offer insights into the structure-activity relationships of similar compounds, including the target compound. The benzamide moiety in Volasertib is also structurally related to the 4-methylbenzoyl group in the target compound. This structural similarity highlights the potential relevance of benzamide derivatives in the context of the target compound's chemical space. [] ()

3-Acetoxy-2-methyl-N-(4-nitrophenyl)benzamide

    Compound Description: This compound is a substituted benzamide synthesized and characterized using X-ray diffraction. The study focused on understanding the molecular structure of this class of compounds, highlighting the importance of benzamides in organic and medicinal chemistry. []

    Relevance: This compound shares the benzamide core structure with the 4-methylbenzoyl group present in N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline. This suggests a potential connection in terms of synthesis strategies and chemical properties. Furthermore, the presence of a nitroaniline group in both compounds strengthens the structural similarity and suggests that exploring the properties of this benzamide derivative could offer valuable insights into the chemical behavior of the target compound. [] ()

Imatinib and its intermediates

    Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer. The paper describes a method for synthesizing Imatinib and related intermediate compounds, focusing on the reaction conditions and different substituent groups that can be introduced. []

    Relevance: While Imatinib's core structure differs from N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, the paper's discussion on substituted pyrimidine rings as intermediates is noteworthy. The target compound's piperazine ring shares structural similarities with the pyrimidine core, suggesting a potential synthetic connection. Understanding the reactions and substituent modifications used in Imatinib synthesis could provide insights into preparing similar heterocyclic compounds, including the target compound. [] ()

4-Phenylimidazole-2-thiones

    Compound Description: This group of compounds demonstrates tyrosinase inhibitory activity, making them relevant in the context of melanin production and potential applications in medicine and cosmetics. The research focuses on their synthesis and the impact of different substituents on their biological activity. []

    Relevance: Although not directly comparable in structure, the 4-phenylimidazole-2-thiones highlight the importance of exploring heterocyclic compounds with diverse substituents. This is relevant to N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline as it encourages investigation into how modifications on the benzene rings or the piperazine moiety might affect its properties and potential biological activities. [] ()

    Compound Description: These compounds are derivatives of 2,5-piperazinedione, synthesized as part of a study exploring novel heterocyclic systems. The research focused on developing new synthetic routes and confirming the structures of the resulting compounds using spectroscopic data. []

    Relevance: Both compounds share the piperazinedione core with N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline. While the substitution patterns differ, the presence of the same core structure suggests potential similarities in their chemical reactivity and potential applications. Exploring the synthetic routes used to prepare these 2,5-piperazinedione derivatives could provide insights into modifying the target compound or synthesizing related analogues. [] ()

2,4-Pyrimidinediamines

    Compound Description: These compounds exhibit potential for treating neoplastic diseases, inflammatory disorders, and immune system-related conditions. The research highlights the structure-activity relationships within this class of compounds and their potential therapeutic applications. []

    Relevance: The piperazine ring in N-Isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline is structurally similar to the pyrimidine core found in 2,4-pyrimidinediamines. While the target compound does not fall directly within this category, the paper's discussion on substituent effects on biological activity in 2,4-pyrimidinediamines can provide valuable insights for exploring modifications to the target compound aimed at modulating its properties or potential therapeutic potential. [] ()

Properties

Product Name

N-isopropyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(propan-2-ylamino)phenyl]piperazin-1-yl]methanone

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-15(2)22-19-14-18(8-9-20(19)25(27)28)23-10-12-24(13-11-23)21(26)17-6-4-16(3)5-7-17/h4-9,14-15,22H,10-13H2,1-3H3

InChI Key

ABJGGERVJGJULV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.